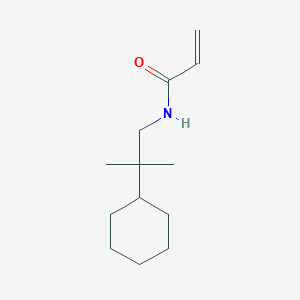
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a thiazole ring, and a benzamide group with a methylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2-(2-aminophenyl)benzofuran derivatives with thioamides under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the benzofuran or thiazole rings, can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown potential as a bioactive molecule. Studies have investigated its antimicrobial, antitumor, and antioxidant properties, making it a candidate for drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Its potential to inhibit specific enzymes or receptors involved in disease processes makes it a target for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.
Mécanisme D'action
The mechanism by which N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Thiazole derivatives: Compounds containing thiazole rings with various substituents.
Benzamide derivatives: Benzamide compounds with different substituents on the benzene ring.
Uniqueness: N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide stands out due to its combination of benzofuran, thiazole, and benzamide moieties, which contribute to its unique chemical and biological properties
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMCDLHXYZBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)

![4'-Propyl-[1,1'-biphenyl]-4-thiol](/img/structure/B2905096.png)
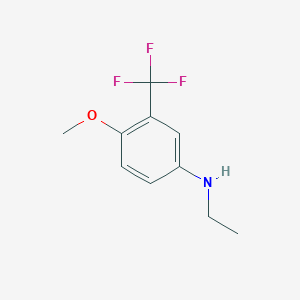
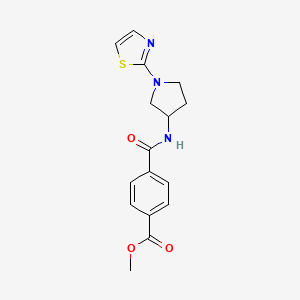
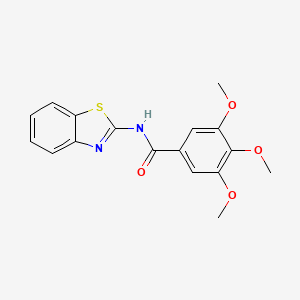
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2905103.png)
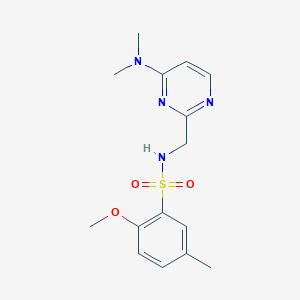

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

